

Inter-laboratory comparison of Captopril disulfide quantification methods

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Compound of Interest		
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A Comparative Guide to Captopril Disulfide Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of **Captopril disulfide**, the primary oxidative degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The stability of Captopril is a critical quality attribute, and accurate quantification of its disulfide impurity is essential for quality control and stability studies of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of various chromatographic methods based on published data.

Comparative Performance of Analytical Methods

While no direct inter-laboratory comparison studies for **Captopril disulfide** quantification were identified in the public domain, this guide compiles and compares the performance of validated methods from individual research publications. The following table summarizes the key performance parameters of different High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods.



Parameter	Method 1: UHPLC- UV[1][2][3][4]	Method 2: RP- HPLC-UV[5][6]	Method 3: HPLC- UV[7][8]
Instrumentation	Waters Acquity UHPLC BEH C18	Not Specified	Not Specified
Column	1.7 μm, 2.1 x 50 mm	Not Specified	Luna C18, 5 μm
Mobile Phase	Methanol:Water:Triflu oroacetic acid (55:45:0.05 v/v/v)	Acetonitrile (28-36% v/v), pH 2.8-3.6	Phosphoric acid (15 mM) and Acetonitrile
Flow Rate	0.1 mL/min	1.0 mL/min	1.2 mL/min
Detection	UV at 220 nm	UV at 210 nm	UV at 210 nm
Retention Time	2.657 min	Not explicitly stated for disulfide	Not explicitly stated for disulfide
Resolution	> 1.5 (between Captopril and Captopril disulfide)[2]	> 2 (between Captopril and internal standard)[5]	> 1.5 (between all studied impurities)[8]
Linearity Range	Not Specified	1 - 80 μg/mL (for Captopril)	Not Specified
Precision (%RSD)	≤ 2.0%[1]	Not Specified	< 0.5% (for retention times)[8]
Accuracy	Not Specified	Not Specified	Not Specified
LOD/LOQ	Not Specified	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below to facilitate replication and adaptation in your laboratory.

Method 1: UHPLC-UV[1][2][3][4]

This method was developed for the efficient quantification of Captopril and **Captopril disulfide** in pharmaceutical dosage forms.



- Instrumentation: Waters Acquity UHPLC system with a UV detector.
- Column: Waters Acquity UHPLC BEH C18, 1.7 μm, 2.1 mm x 50 mm.
- Mobile Phase: An isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in the ratio of 55:45:0.05 (v/v/v).
- Flow Rate: 0.1 mL/min.
- Detection Wavelength: 220 nm.
- Sample Preparation:
 - A standard solution of Captopril disulfide is prepared by dissolving 25 mg in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 0.5 mg/mL.
 - A resolution solution is prepared by dissolving 10 mg of Captopril reference standard in a 50 mL volumetric flask, adding 5 mL of the 0.5 mg/mL Captopril disulfide solution, and diluting to volume with the mobile phase. This results in a solution containing 0.2 mg/mL of Captopril and 0.05 mg/mL of Captopril disulfide.
 - Test samples from pharmaceutical tablets are prepared by crushing tablets, extracting with the mobile phase, sonicating, and filtering to achieve a target concentration.

Method 2: RP-HPLC-UV with Quality by Design[5][6]

This method was developed using a Quality by Design (QbD) approach to ensure robustness.

- Instrumentation: A standard HPLC system with a UV detector.
- Mobile Phase: A mixture of acetonitrile (ranging from 28% to 36% v/v) and an aqueous buffer with a pH ranging from 2.8 to 3.6.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.



 Method Development: A central composite design was used to optimize the acetonitrile content, pH, and column temperature to achieve the best resolution and peak shape.

Method 3: HPLC-UV for Impurity Profiling[7][8]

This method is designed as a stability-indicating assay for Captopril and its impurities, including **Captopril disulfide**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Luna C18, 5 μm.
- Column Temperature: 50 °C.
- Mobile Phase: A gradient elution using 15 mM phosphoric acid and acetonitrile.
- Flow Rate: 1.2 mL/min.
- Detection Wavelength: 210 nm.
- Performance: This method was shown to separate all known impurities of Captopril with good reproducibility of retention times (RSD < 0.5%) and resolution (R > 1.5).

Workflow for a Hypothetical Inter-Laboratory Comparison Study

To ensure the reproducibility and robustness of a chosen analytical method, an inter-laboratory comparison study is the gold standard. The following diagram illustrates a typical workflow for such a study.

Caption: Workflow for an inter-laboratory comparison study.

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